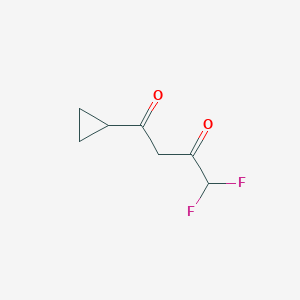
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopropyl-4,4-difluorobutane-1,3-dione” is a chemical compound with the CAS Number: 758709-39-6 . It has a molecular weight of 162.14 . The IUPAC name for this compound is 1-cyclopropyl-4,4-difluoro-1,3-butanedione . The InChI code for this compound is 1S/C7H8F2O2/c8-7(9)6(11)3-5(10)4-1-2-4/h4,7H,1-3H2 .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H8F2O2 . The InChI key for this compound is UOFKQNOBCDNGOW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Cyclopentane-1,3-dione as a Novel Isostere
Cyclopentane-1,3-diones, which exhibit similar pK(a) values to carboxylic acids, have been studied for their potential as isosteres. Research demonstrated that cyclopentane-1,3-diones can effectively substitute for carboxylic acid functional groups in drug design, particularly in thromboxane A2 prostanoid receptor antagonists (Ballatore et al., 2011).
Radical Cyclization with Fluorinated Compounds
Studies on the radical cyclization of fluorinated 1,3-dicarbonyl compounds, including derivatives of 4,4-difluoro-1-phenylbutane-1,3-dione, have shown the formation of various difluoroacetyl, trifluoroacetyl, or heptafluorobutanoyl groups. This reaction has significant implications for synthesizing fluoroacylated 4,5-dihydrofurans (Yılmaz, Yılmaz, & Pekel, 2011).
Structural and Thermal Properties
The structural and thermal properties of β-diketones, including cyclopropyl derivatives, have been extensively studied. For instance, research on cyano-substituted azoderivatives of β-diketones reveals high thermal stability and distinct phase transition peaks, indicating their potential in various applications (Mahmudov et al., 2011).
Synthesis of Dicyclopropyl Derivatives
Efficient synthesis methods have been developed for 2,3-dialkyl-1,4-dicyclopropyl-butane-1,4-diones, showcasing their potential in forming complex organic structures. This includes their use in the Paal–Knorr reaction to form furans (Khafizova et al., 2016).
Nickel and Copper Complexes with Schiff Base Ligands
Research into the synthesis of nickel(II) and copper(II) complexes with Schiff base ligands has involved the use of 1-phenylbutane-1,3-dione. These complexes have implications for various fields, including catalysis and material science (Bhowmik, Drew, & Chattopadhyay, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopropyl-4,4-difluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)6(11)3-5(10)4-1-2-4/h4,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKQNOBCDNGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
758709-39-6 |
Source


|
| Record name | 1-cyclopropyl-4,4-difluorobutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2968257.png)
![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)

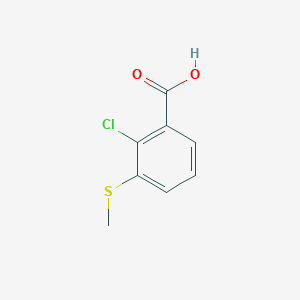
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)
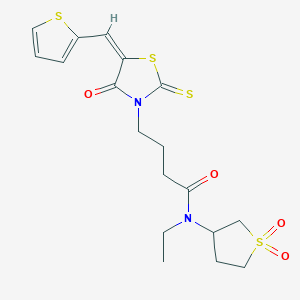
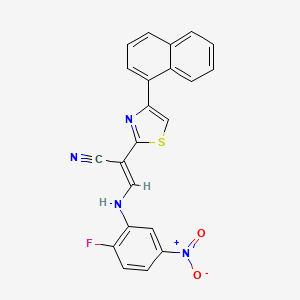



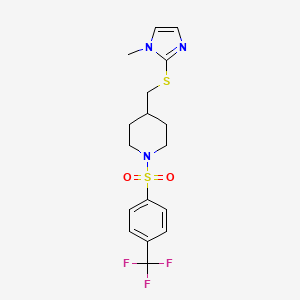
![N-Cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2968275.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2968280.png)